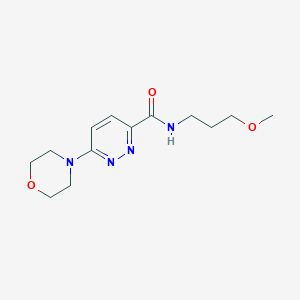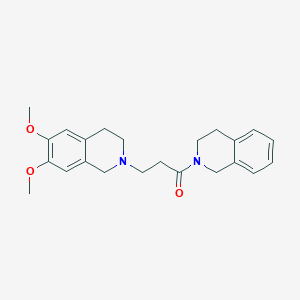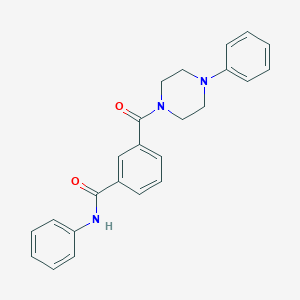
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyridazine derivatives and has been found to exhibit a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been shown to modulate the activity of the GABA-A receptor, a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been found to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide also exhibits potent biological activities, making it a useful tool for studying various physiological processes. However, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide and its potential applications in various physiological processes.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide involves the reaction of 6-bromo-3-nitropyridazine with morpholine and 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reduced using palladium on carbon to yield N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. The synthesis method has been optimized to obtain high yields and purity of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-19-8-2-5-14-13(18)11-3-4-12(16-15-11)17-6-9-20-10-7-17/h3-4H,2,5-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXSJHDBDDUPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)





![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)